molecular formula C20H14N2O6S B2837504 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-96-0

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No.: B2837504
CAS No.: 683258-96-0
M. Wt: 410.4
InChI Key: IPUMDJLXUNARJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a synthetic chemical reagent designed for research applications. This compound belongs to the class of coumarin derivatives, which are extensively investigated for their broad pharmacological potential. Specifically, the integration of the thiazole ring and nitro group into the coumarin nucleus is a strategy to enhance and modulate its biological activity. Researchers will find this compound particularly valuable in exploratory antimicrobial and antiviral studies. Coumarin-thiazole hybrids have demonstrated promising inhibitory effects against a range of bacterial pathogens, with Structure-Activity Relationship (SAR) studies indicating that substituents at the C-3 and C-4 positions of the coumarin ring are often critical for potent antibacterial action . Furthermore, analogous molecular scaffolds featuring thiazole and nitro-indolinone components have shown a unique multitarget mechanism of action against HIV-1, inhibiting key viral enzymes such as Reverse Transcriptase (RT) and Integrase (IN) . This suggests potential utility for this compound in virology research. As with all specialized research chemicals, this product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMDJLXUNARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.

  • Synthesis of the Chromenone Core: : The chromenone core can be synthesized by the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 8-position.

  • Coupling Reaction: : The final step involves coupling the thiazole ring with the chromenone core. This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with the nitrochromenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 8-position of the chromenone core undergoes selective reduction under catalytic hydrogenation or chemical reductants. This reaction is critical for generating bioactive intermediates.

Reaction Conditions Products Mechanistic Insights
H₂/Pd-C in ethanol at 25°C 8-Amino-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-oneBioactivation via nitroreductase-like pathways forms cytotoxic intermediates .
Zn/HCl in aqueous medium Partial reduction to hydroxylamine intermediatespH-dependent selectivity; acidic conditions favor hydroxylamine over amine .

Key Findings :

  • Nitro reduction enhances solubility and enables further functionalization (e.g., diazotization) .

  • Bioreduction in cellular environments generates reactive nitrogen species (RNS), contributing to antitumor activity .

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-rich nature.

Reaction Type Reagents/Conditions Products
BrominationBr₂ in acetic acid at 0°C 5-Bromo-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF Arylated derivatives at the 5-position of the thiazole ring

Key Findings :

  • Bromination occurs regioselectively at the 5-position of the thiazole ring.

  • Cross-coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl substituent undergoes demethylation under acidic or oxidative conditions.

Reaction Conditions Products
BBr₃ in CH₂Cl₂ at −78°C3-(4-(3,4-Dihydroxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
HI (57%) in acetic acid, reflux Partial demethylation to mono-hydroxy derivatives

Key Findings :

  • Demethylation enhances hydrogen-bonding capacity, improving interactions with biological targets.

  • Stability varies with substitution: the 3-methoxy group is more labile than the 4-methoxy group .

Chromenone Core Modifications

The coumarin backbone undergoes reactions typical of α,β-unsaturated lactones.

Reaction Type Reagents/Conditions Products
Michael AdditionEthylenediamine in ethanol Adduct formation at the C4 position of the chromenone
PhotodimerizationUV light (λ = 365 nm) Cyclobutane-linked dimeric structures

Key Findings :

  • Michael adducts exhibit altered fluorescence properties, useful in sensing applications .

  • Photodimerization is reversible under thermal conditions, enabling dynamic materials design .

Comparative Reactivity Table

Reaction Yield (%) Rate (k, s⁻¹) Activation Energy (kJ/mol)
Nitro Reduction (H₂/Pd-C)921.4 × 10⁻³45.2
Thiazole Bromination782.8 × 10⁻⁴58.7
Methoxy Demethylation655.1 × 10⁻⁵72.3

Data derived from analogous systems in .

Mechanistic Insights and Challenges

  • Nitro Group Stability : The electron-withdrawing nitro group deactivates the chromenone core toward nucleophilic attack but enhances electrophilic substitution on the thiazole ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate thiazole functionalization but may promote side reactions in the coumarin moiety .

  • Regioselectivity : Steric hindrance from the 3,4-dimethoxyphenyl group directs electrophiles to the 5-position of the thiazole.

Scientific Research Applications

Biological Applications

The compound's structure suggests several potential applications in pharmacology:

Anticancer Activity

Studies indicate that thiazole-bearing compounds exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The presence of the methoxy group enhances solubility and bioavailability, making it a candidate for further development in cancer therapy .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant activity. Compounds structurally related to this compound have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring are crucial for enhancing anticonvulsant effects .

Antimicrobial Activity

Research has shown that compounds with thiazole rings possess antimicrobial properties. Similar derivatives have exhibited activity against various bacterial strains, suggesting that this compound could be effective in treating infections .

Case Studies

  • Anticancer Research : A study investigating various thiazole derivatives found that those similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), demonstrating potential for therapeutic applications .
  • Anticonvulsant Studies : In another study, a series of thiazole derivatives were tested for anticonvulsant activity using pentylenetetrazole-induced seizures in mice. Compounds closely related to the target compound showed effective seizure suppression at lower doses compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Coumarin Position) Thiazole Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 8-NO₂, 3-thiazole 4-(3,4-Dimethoxyphenyl) 409.3* Potential neurotrophic/antimicrobial
3-[4-(3-Methoxyphenyl)-thiazol-2-yl]-8-nitrochromen-2-one 8-NO₂, 3-thiazole 4-(3-Methoxyphenyl) 380.4 High lipophilicity (XLogP3: 4.1)
3-(2-Arylamino-thiazol-4-yl)-2-chromanone derivatives Varying substituents at thiazole Aryl amino groups 320–450 Antibacterial/antifungal activity
3-Acetyl-8-methoxy-2H-chromen-2-one 8-OCH₃, 3-acetyl N/A 232.2 Precursor for coumarin-thiazole hybrids
trans-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene Cyclohexene core 3,4-Dimethoxyphenyl, styryl 408.5 Neurotrophic activity in PC12 cells

*Calculated based on molecular formula C₂₀H₁₅N₃O₆S.

Key Observations :

  • The target compound’s nitro group at position 8 distinguishes it from methoxy-substituted coumarins (e.g., ’s 3-acetyl-8-methoxy-2H-chromen-2-one), which may alter electron density and reactivity.
  • Compared to the 3-methoxyphenyl analogue (), the 3,4-dimethoxyphenyl substituent increases steric bulk and electron-donating capacity, which could improve binding affinity in enzymatic assays .
  • Thiazole-arylamino derivatives () lack the dimethoxy and nitro groups but exhibit broad-spectrum antimicrobial activity, suggesting that the thiazole ring itself is critical for bioactivity.

Key Observations :

  • The synthesis of coumarin-thiazole hybrids typically involves cyclocondensation (e.g., ’s use of piperidine for Knoevenagel condensation) or bromination-cyclization ().

Table 3: Activity Comparison

Compound Type Tested Activity Mechanism/Findings Reference
Target Compound (hypothetical) Antimicrobial/Neurotrophic (predicted) Nitro group may enhance DNA intercalation
trans-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene Neurotrophic (PC12 cells) Induced neurite outgrowth via NGF pathways
Coumarin-thiazole amides Antibacterial MIC: 2–16 µg/mL against S. aureus
Umbelliferone (7-hydroxycoumarin) Anticarcinogenic Inactive in benzo(a)pyrene-induced neoplasia

Key Observations :

  • The 3,4-dimethoxyphenyl group (common in the target compound and ’s cyclohexene derivatives) correlates with neurotrophic activity, likely due to enhanced membrane permeability .
  • Nitro-substituted coumarins (e.g., the target compound) are hypothesized to exhibit stronger antimicrobial effects than hydroxy/methoxy analogues (), as seen in related nitroheterocycles.

Biological Activity

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chromenone core, and nitro and methoxy substituents, which contribute to its unique properties and biological effects.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
  • Molecular Formula : C20H14N2O6S
  • Molecular Weight : 410.4 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The chromenone core is synthesized via Pechmann condensation and subsequent nitration to introduce the nitro group at the 8-position .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Molecular Targets : It may interact with various enzymes, such as kinases or proteases, influencing cellular processes.
  • Signaling Pathways : The compound could modulate pathways related to inflammation, cell proliferation, and apoptosis.
  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazole derivatives have shown promising antioxidant activity due to their ability to scavenge free radicals .

Acetylcholinesterase Inhibition

Compounds containing a coumarin heterocyclic core coupled with thiazole have demonstrated excellent acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for Alzheimer’s disease treatment, where AChE inhibitors are crucial for increasing acetylcholine levels in the brain. In vitro assays have shown strong inhibitory effects with IC50 values as low as 2.7 µM for structurally similar compounds .

Antitumor Activity

The presence of both thiazole and chromenone moieties in this compound suggests potential anticancer properties. Studies have shown that thiazole-containing compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on synthesizing a series of thiazole-coupled coumarins found that specific structural modifications enhanced AChE inhibition significantly . The compound under discussion may share similar activity profiles due to its structural components.
  • Antioxidant Properties : Another study highlighted the antioxidant capabilities of thiazole derivatives, which are linked to their ability to protect cells from oxidative stress . This suggests that this compound could also possess similar protective effects.
  • Cytotoxicity Testing : Research on related compounds indicated that modifications in the phenyl ring significantly affect cytotoxic activity against cancer cell lines such as HT29 and Jurkat cells . The structural features of this compound may enhance its efficacy in targeting these cells.

Summary Table of Biological Activities

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals and protect against oxidative stress
Acetylcholinesterase InhibitionSignificant inhibition observed in related compounds (IC50 = 2.7 µM)
AntitumorCytotoxicity against various cancer cell lines; comparable to doxorubicin

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, and how are reaction conditions optimized?

  • Synthetic Routes :

  • Thiazole Ring Formation : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions yields a thiosemicarbazone intermediate, cyclized using bromine/iodine .
  • Chromenone Core Synthesis : Pechmann condensation of resorcinol with ethyl acetoacetate (via sulfuric acid) produces 7-hydroxy-4-methylcoumarin, followed by nitration (HNO₃/H₂SO₄) for the 8-nitro group .
  • Coupling Reaction : Nucleophilic aromatic substitution between the thiazole and nitrochromenone derivatives using K₂CO₃ in DMF .
    • Optimization : Key factors include temperature control (e.g., cyclization at 60–80°C), solvent polarity (DMF for coupling), and stoichiometric ratios (excess bromine for cyclization). Yield improvements often require iterative adjustments to reaction time and catalyst loading .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₁₄N₂O₆S, MW 410.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding networks (e.g., orthorhombic Pna2₁ space group in analogs) resolve stereochemistry .

Q. What are the baseline biological activities reported for this compound?

  • Antioxidant Activity : Thiazole derivatives scavenge free radicals (e.g., DPPH assay), with IC₅₀ values comparable to ascorbic acid in structural analogs .
  • Acetylcholinesterase (AChE) Inhibition : Chromenone-thiazole hybrids show IC₅₀ values as low as 2.7 µM in vitro, relevant for neurodegenerative disease research .
  • Antitumor Potential : Thiazole-coumarin conjugates exhibit cytotoxicity (e.g., IC₅₀ ~5 µM against HT29 colon cancer cells) via reactive oxygen species (ROS) induction .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. methoxy groups) impact biological activity?

  • Nitro Group : Enhances cytotoxicity through bioreduction to nitro radicals, which damage DNA (e.g., analogs lacking nitro show reduced activity) .
  • Methoxy Substituents : Improve solubility and membrane permeability but may reduce electrophilic reactivity. Demethylation (BBr₃) to phenolic derivatives alters binding to targets like kinases .
  • Case Study : Replacement of 3,4-dimethoxyphenyl with 4-methylphenyl in analogs reduces AChE inhibition by 40%, highlighting the role of methoxy groups in target interaction .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Experimental Variability : Differences in cell lines (e.g., Jurkat vs. HT29), assay protocols (MTT vs. resazurin), and compound purity (HPLC >95% recommended) can explain discrepancies .
  • Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and validate findings with orthogonal methods (e.g., apoptosis assays alongside ROS measurements) .

Q. How can computational methods (e.g., molecular docking) guide mechanistic studies?

  • Target Identification : Docking studies suggest interactions with AChE (via π-π stacking with thiazole) and topoisomerase II (nitro group intercalation) .
  • Dynamic Simulations : MD simulations (e.g., 100 ns trajectories) predict stability of ligand-enzyme complexes, correlating with IC₅₀ values .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Reaction Scalability : Continuous flow reactors improve yield in thiazole cyclization by maintaining precise temperature control .
  • Purification : Column chromatography on silica gel is labor-intensive; switching to recrystallization (e.g., ethanol/water) enhances throughput .

Methodological Recommendations

  • Synthesis : Prioritize DMF as a solvent for coupling reactions to enhance nucleophilicity.
  • Characterization : Combine XRD with NMR for unambiguous structural confirmation, especially for polymorphic forms .
  • Biological Assays : Include ROS detection (e.g., DCFH-DA) to link cytotoxicity to oxidative stress mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.